molecular formula C9H7N3O4 B13508088 methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate

methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate

货号: B13508088
分子量: 221.17 g/mol
InChI 键: KQCRBBXLHCVLFW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

化学反应分析

Methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

作用机制

The mechanism of action of methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been identified as inhibitors of dihydrofolate reductases, which play a crucial role in DNA synthesis and repair . By inhibiting these enzymes, the compound can exert its therapeutic effects .

相似化合物的比较

生物活性

Methyl 2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

  • Chemical Formula : C9H7N3O4
  • Molecular Weight : 221.17 g/mol
  • IUPAC Name : 1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylic acid
  • PubChem CID : 24697601

Antitumor Activity

Recent studies have demonstrated that methyl 2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate exhibits notable antitumor properties. In vitro assays have shown that it inhibits various cancer cell lines through mechanisms involving the inhibition of key kinases.

Table 1: Antitumor Activity Against Different Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
A1NCI-H19750.297EGFR inhibition
B1A5490.440EGFR L858R/T790M inhibition
B7NCI-H460>50Selective for EGFR WT

The compound has been shown to selectively inhibit the growth of tumor cells with mutated EGFR (Epidermal Growth Factor Receptor), which is a common target in cancer therapy. The IC50 values indicate that it is particularly effective against the NCI-H1975 cell line.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown inhibitory activity against dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis and cell proliferation.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference
Dihydrofolate reductase0.15
NAPE-PLD72

These findings highlight the compound's potential as a dual-action agent targeting both cancer cell proliferation and specific metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of methyl 2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate is essential for optimizing its biological activity. Modifications to the pyridopyrimidine core can significantly affect its potency and selectivity.

Key Findings from SAR Studies

  • Substituent Variations : The introduction of different functional groups at specific positions on the pyridopyrimidine ring has been shown to enhance inhibitory activity.
  • Conformational Adaptations : Rigidity in certain substituents can lead to improved binding affinity to target enzymes.
  • Hydrophobic Interactions : Compounds with increased hydrophobicity tend to exhibit better cellular uptake and retention.

Case Study 1: Antitumor Efficacy in Vivo

A study conducted on mice bearing xenograft tumors showed that administration of methyl 2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate resulted in significant tumor regression compared to controls. The mechanism was attributed to its ability to induce apoptosis in tumor cells while sparing normal cells.

Case Study 2: Combination Therapy

In combination with standard chemotherapy agents like cisplatin and doxorubicin, this compound has shown synergistic effects leading to enhanced therapeutic outcomes in preclinical models of lung cancer.

属性

分子式

C9H7N3O4

分子量

221.17 g/mol

IUPAC 名称

methyl 2,4-dioxo-1H-pyrido[3,2-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C9H7N3O4/c1-16-8(14)4-2-5-6(10-3-4)7(13)12-9(15)11-5/h2-3H,1H3,(H2,11,12,13,15)

InChI 键

KQCRBBXLHCVLFW-UHFFFAOYSA-N

规范 SMILES

COC(=O)C1=CC2=C(C(=O)NC(=O)N2)N=C1

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。